Serine
Overview
Description
Serine is a non-essential amino acid that is produced by hydrolyzing regular proteins . It was first isolated from sericin, a silk protein . Serine and its many derivatives play a significant role in the composition of cellular membranes . It plays a significant role in medicine and is used to treat schizophrenia and Parkinson’s disease .
Synthesis Analysis
The biosynthesis of serine starts with the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate and NADH by phosphoglycerate dehydrogenase . Reductive amination of this ketone by phosphoserine transaminase yields 3-phosphoserine which is hydrolyzed to serine by phosphoserine phosphatase . Serine hydroxymethyltransferase also catalyzes the reversible conversions of L-serine to glycine .Molecular Structure Analysis
Serine’s chemical formula is C3H7NO3 . Its structure includes an alpha carbon attached to a carboxylic acid (-COOH), an amino group (-NH2), and a side chain containing a hydroxyl group (-OH), making serine a hydrophilic amino acid .Chemical Reactions Analysis
Serine participates in the biosynthesis of purines and pyrimidines . It is involved in the hydrolysis of peptide bonds in polypeptides and proteins, which is a major function in the digestive process .Physical And Chemical Properties Analysis
Serine’s chemical formula is C3H7NO3 . It belongs to the class of amino acids known as polar amino acids. Its structure includes an alpha carbon attached to a carboxylic acid (-COOH), an amino group (-NH2), and a side chain containing a hydroxyl group (-OH), making serine a hydrophilic amino acid .Scientific Research Applications
Drug Development and Toxinology : Serine proteinases, like batroxobin from Bothrops moojeni venom, are used as defibrinogenating agents. Research in toxinology often involves serine for fundamental studies and drug registration purposes, demonstrating its importance in the development of therapeutic agents (Meier & Stocker, 1989).
Cancer Research : Serine is crucial for cancer cell growth and survival. It supports metabolic processes like protein synthesis and antioxidant defense in many cancer cells, making it a target for novel cancer therapies (Yang & Vousden, 2016).
Breast Cancer Research : Serine synthesis is linked to breast cancer due to the genomic gain of 3-phosphoglycerate dehydrogenase, which controls serine synthesis from glycolytic intermediates. This connection underscores serine's role in breast cancer and other tumors (Kalhan & Hanson, 2012).
Neuroscience and Mental Health : D-Serine is a co-agonist at the NMDA glutamate receptor, relevant in studies for schizophrenia, depression, and cognitive dysfunction. Its metabolic enzymes are considered in the development of antipsychotic strategies and as potential biomarkers (MacKay et al., 2019).
Colorectal Cancer : Both exogenous and endogenous serine sources contribute to colorectal cancer metabolism, growth, and resistance to certain treatments, offering insights for novel treatment approaches (Montrose et al., 2021).
Serine Deficiency Disorders : Defects in serine biosynthesis and transport can lead to various neurological manifestations, emphasizing the importance of serine in treating certain genetic disorders (El-Hattab, 2016).
Lymphocyte Activation : Serine is essential for the transformation of human peripheral blood lymphocytes, being a major source of one-carbon units for nucleotide biosynthesis. This highlights its importance in immunology and cell biology (Rowe et al., 1985).
Protein Engineering : Serine esterase protein engineering is a focus of research, where Bayesian networks and evolutionary principles guide experiments in large experimental spaces, showcasing serine's role in biotechnological applications (Slanzi et al., 2015).
Intestinal Health : Serine can prevent LPS-induced intestinal inflammation and barrier damage, suggesting its potential in treating gastrointestinal disorders (Zhou et al., 2017).
Macrophage Function : In macrophages, serine is required for optimal cytokine production, demonstrating its role in immune responses and potential therapeutic implications in inflammatory diseases (Rodriguez et al., 2019).
Plant Biology : Serine's role in plant metabolism and development, particularly in different biosynthesis pathways, is crucial for understanding plant physiology and improving agricultural practices (Ros et al., 2014).
Biotechnology : Microbial production of l-serine from renewable feedstocks is a growing field, with significant potential for industrial applications. Advances in metabolic engineering have led to increased yields and efficiencies in l-serine production (Zhang et al., 2018).
Dietary Impact on Tumors : Dietary serine and glycine starvation can affect tumor growth in various cancer models, indicating the potential of dietary interventions in cancer therapy (Maddocks et al., 2017).
Nutritional Science : Long-term l-serine administration has shown potential in reducing age-related obesity and oxidative stress in mice, suggesting its role in nutritional science and gerontology (Zhou et al., 2018).
Microbial Engineering : Engineering Escherichia coli for high-yield l-serine production showcases the potential of microbial systems in producing valuable biochemicals (Mundhada et al., 2016).
Nanoformulations : Sericin-based nanoformulations, derived from serine-rich proteins, are being explored for various biomedical applications, including anti-tumor and antimicrobial uses (Das et al., 2021).
Neuroprotection : l-Serine's role in neuroprotection, particularly in ALS and Alzheimer's disease, involves selective activation of lysosomal cathepsins and impacts on various neurological pathways (Dunlop & Carney, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Record name | serine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Serine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25821-52-7 | |
Record name | L-Serine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25821-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID301031857, DTXSID60883230 | |
Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |
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Record name | L-Serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883230 | |
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Molecular Weight |
105.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | L-Serine | |
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Record name | L-Serine | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
SOL IN WATER; PRACTICALLY INSOL IN ABSOLUTE ALCOHOL, ETHER, INSOL IN BENZENE, ETHER, ETHANOL, Water solubility = 425 g/L at 25 °C, 425.0 mg/mL | |
Record name | Serine | |
Source | DrugBank | |
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Record name | L-SERINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |
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Record name | L-Serine | |
Source | Human Metabolome Database (HMDB) | |
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Density |
1.6 g/cu cm @ 22 °C | |
Record name | L-SERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |
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Vapor Pressure |
0.00000004 [mmHg] | |
Record name | L-Serine | |
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Mechanism of Action |
L-Serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine. These bases when linked to the phosphate ester of pentose sugars are essential components of DNA and RNA and the end products of energy producing metabolic pathways, ATP and GTP. In addition, L-serine conversion to glycine via this same enzyme provides the one-carbon units necessary for production of the pyrimidine nucleotide, deoxythymidine monophosphate, also an essential component of DNA. | |
Record name | Serine | |
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Product Name |
Serine | |
Color/Form |
HEXAGONAL PLATES OR PRISMS, COLORLESS CRYSTALS | |
CAS RN |
56-45-1, 6898-95-9 | |
Record name | L-Serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Serine [USAN:INN] | |
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Record name | Serine | |
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Record name | serine | |
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Record name | L-Serine | |
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Record name | (2S)-2-Amino-3-hydroxy-propanoic acid | |
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Record name | L-Serine | |
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Record name | L-serine | |
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Record name | SERINE | |
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Record name | L-SERINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |
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Record name | L-Serine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
228 °C (decomposes), 228 °C | |
Record name | Serine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | L-SERINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/680 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Serine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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